![molecular formula C₁₈H₂₇NO₁₁ B1140195 4-Aminophenyl b-D-cellobioside CAS No. 42935-24-0](/img/structure/B1140195.png)
4-Aminophenyl b-D-cellobioside
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Overview
Description
Synthesis Analysis
4-Aminophenyl β-D-cellobioside is synthesized through a series of chemical reactions starting from specific sugar derivatives. One approach involves the treatment of methyl 2,3,6-tri-O-benzoyl-4-O-triflyl-alpha-D-galactopyranoside with the sodium salt of 1-thio-beta-D-glucopyranose, followed by acetolysis, glycosylation with 4-aminobenzenethiol, and subsequent deacylation to obtain 4-aminophenyl 1,4-dithio-beta-cellobioside (Orgeret et al., 1992). Another method involves direct attachment of p-aminobenzenethiol to a specific glucopyranosyl bromide derivative followed by deacetylation to yield p-Aminophenyl 1-thio-β-D-cellobioside (Piyachomkwan et al., 1997).
Molecular Structure Analysis
The molecular structure of 4-Aminophenyl β-D-cellobioside is characterized by the presence of an aminophenyl group attached to the cellobioside moiety, a disaccharide consisting of two glucose units. The structural arrangement facilitates specific interactions with enzymes, particularly cellobiohydrolases, due to its mimetic properties to natural cellulose substrates.
Chemical Reactions and Properties
4-Aminophenyl β-D-cellobioside exhibits unique chemical reactivity, primarily due to its functional groups. It serves as an affinity ligand for the purification of cellobiohydrolases by binding selectively to these enzymes, which can then be eluted from affinity columns by the addition of cellobiose to the mobile phase (Piyachomkwan et al., 1997).
Physical Properties Analysis
The physical properties of 4-Aminophenyl β-D-cellobioside, such as solubility and crystallinity, are influenced by its molecular structure. These properties are crucial for its application in biochemical assays, where solubility in various solvents and stability under different conditions are essential.
Chemical Properties Analysis
The chemical properties of 4-Aminophenyl β-D-cellobioside, including its reactivity with specific enzymes and stability under physiological conditions, make it a valuable tool in enzymology and biochemistry. Its ability to act as a competitive inhibitor for certain enzymatic reactions highlights its potential in studying enzyme kinetics and mechanism (Orgeret et al., 1992).
Scientific Research Applications
Enzyme Activity and Thermostability Improvement
- Mutations in the substrate entrance region of β-glucosidase from Trichoderma reesei have shown to enhance enzyme activity and thermostability, crucial for biofuel production by converting cellobiose into fermentable glucose (Lee et al., 2012).
Heterologous Expression and Characterization
- A novel β-glucosidase from Thermophilic Fungi Myceliophthora thermophila was expressed in Pichia pastoris, demonstrating optimal activity at specific conditions and showing potential for biotechnological applications (Zhao et al., 2015).
Transglycosylation Enhancement
- A single point mutation in endo-glycoceramidase from Rhodococcus sp. significantly enhanced synthetic capabilities for alkyl β-cellobioside derivatives, illustrating a potential for creating diverse glycosidic products (Durand et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 4-Aminophenyl b-D-cellobioside are specific cellular receptors . These receptors play a crucial role in the compound’s mechanism of action, as they are the initial point of interaction for the compound within the cellular environment .
Mode of Action
This compound interacts with its targets by engaging these specific cellular receptors . This engagement leads to the modulation of pivotal cellular pathways , resulting in changes within the cell that contribute to the compound’s overall effect.
Biochemical Pathways
The compound’s interaction with its targets leads to the modulation of pivotal cellular pathways . These pathways are critical for various cellular functions and their modulation can have significant downstream effects.
Result of Action
The result of this compound’s action is the modulation of pivotal cellular pathways . This modulation can lead to various molecular and cellular effects, potentially contributing to the compound’s research potential for tackling afflictions ranging from cancer to diabetes and even neurodegenerative disorders .
Future Directions
One research paper discusses the identification and characterization of core cellulolytic enzymes from Talaromyces cellulolyticus, which are critical for the hydrolysis of lignocellulosic biomass . This research could provide a foundation for future improvements in the use of 4-Aminophenyl b-D-cellobioside and similar compounds in industrial applications.
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHWUNNDLIWPAO-KFRZSCGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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